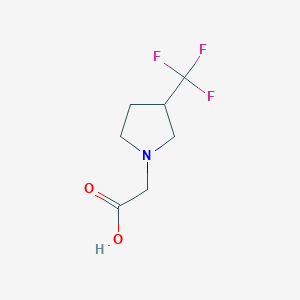
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid, also known as TPA, is a unique compound with various physical and chemical properties. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
The pyrrolidine ring, a core structure in 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals . This compound could be pivotal in designing drugs with improved pharmacokinetics and pharmacodynamics.
Biological Activity Modulation
Steric factors introduced by substituents on the pyrrolidine ring can significantly influence biological activity . The trifluoromethyl group in particular may affect the binding affinity to biological targets, potentially leading to novel treatments for diseases where modulation of protein interactions is crucial.
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, which is essential for the development of drugs with specific chiral centers . This aspect of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid can be exploited in the synthesis of enantioselective drugs.
ADME/Tox Optimization
The introduction of heteroatomic fragments like the trifluoromethyl group can be a strategic choice to modify physicochemical parameters and achieve better ADME/Tox results for drug candidates . This compound could be used to optimize the absorption, distribution, metabolism, excretion, and toxicity profiles of new drugs.
Therapeutic Agents Development
Pyrrolidine derivatives have been found to possess a wide range of therapeutic activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, and antifungal properties . The unique structure of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid could lead to the development of new therapeutic agents with diverse biological activities.
Antiviral Research
Compounds with pyrrolidine structures have shown potential in fighting viral infections, such as HIV and SARS-CoV-2 . The trifluoromethyl group could enhance the potency of antiviral agents, making this compound a valuable asset in antiviral drug research.
Zukünftige Richtungen
The development of pyrrolidine compounds is an active area of research in medicinal chemistry. The unique properties of the pyrrolidine ring make it a versatile scaffold for the design of new compounds with different biological profiles . It’s expected that many novel applications of compounds like 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-2-11(3-5)4-6(12)13/h5H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPDTHCNZNOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482114.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)